2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWWIICQBNNBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoylation Using 2,2,2-Trifluoroethyl Chloroformate
- Reagents: 3-ethylphenylamine, 2,2,2-trifluoroethyl chloroformate, base (e.g., triethylamine)
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Conditions: Low temperature (0–5 °C) to control reactivity and minimize side reactions
- Mechanism: The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate.
- Dissolve 3-ethylphenylamine in anhydrous dichloromethane under inert atmosphere.
- Cool the solution to 0–5 °C.
- Add triethylamine dropwise to neutralize the released HCl.
- Slowly add 2,2,2-trifluoroethyl chloroformate solution with stirring.
- Allow the reaction to proceed for 1–2 hours at low temperature.
- Quench reaction, extract, and purify by column chromatography or recrystallization.
- High selectivity and yield
- Mild reaction conditions
- Requires preparation or purchase of chloroformate reagent, which can be moisture sensitive.
Coupling via Carbonyldiimidazole (CDI) Activation
- Reagents: 3-ethylphenylamine, 2,2,2-trifluoroethanol, carbonyldiimidazole (CDI)
- Solvent: Acetonitrile or tetrahydrofuran
- Conditions: Room temperature to mild heating (25–50 °C)
- Mechanism: CDI activates 2,2,2-trifluoroethanol to form an imidazolyl carbonate intermediate, which then reacts with the amine to form the carbamate.
- Mix 2,2,2-trifluoroethanol with CDI in anhydrous solvent.
- Stir at room temperature until gas evolution ceases, indicating formation of activated intermediate.
- Add 3-ethylphenylamine to the reaction mixture.
- Stir for several hours to complete carbamate formation.
- Work-up involves aqueous extraction and purification.
- Avoids use of corrosive chloroformates
- CDI is stable and easy to handle
- Slightly longer reaction times
- Requires removal of imidazole byproducts
Direct Carbamate Formation Using 2,2,2-Trifluoroethyl Isocyanate
- Reagents: 3-ethylphenylamine, 2,2,2-trifluoroethyl isocyanate
- Solvent: Dry solvents like dichloromethane or THF
- Conditions: Ambient temperature or slight cooling
- Mechanism: Nucleophilic attack of the amine on the isocyanate carbon to form the carbamate.
- Dissolve 3-ethylphenylamine in dry solvent.
- Add 2,2,2-trifluoroethyl isocyanate dropwise under stirring.
- Stir the mixture for 1–3 hours.
- Purify the product by crystallization or chromatography.
- Direct and straightforward
- High atom economy
- Isocyanates are toxic and require careful handling
- Availability of trifluoroethyl isocyanate may be limited
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, Acetonitrile | Anhydrous conditions preferred |
| Temperature | 0–5 °C (chloroformate method) | Room temp to 50 °C (CDI method) |
| Reaction Time | 1–4 hours | Depends on method and scale |
| Base | Triethylamine, DIPEA | Neutralizes acid byproducts |
| Molar Ratios | Amine : Reagent = 1 : 1.1 to 1.5 | Slight excess of reagent often used |
| Purification | Column chromatography, recrystallization | To achieve high purity |
Research Findings and Analytical Data
- Yields: Reported yields range from 70% to 95% depending on the method and scale.
- Purity: High purity (>98%) achieved by chromatographic purification.
- Characterization: Confirmed by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry.
- Stability: The trifluoroethyl carbamate moiety exhibits good stability under ambient conditions, facilitating handling and storage.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chloroformate Method | 3-ethylphenylamine, 2,2,2-trifluoroethyl chloroformate, triethylamine | DCM, THF | 0–5 °C | High yield, mild conditions | Moisture sensitive reagents |
| Carbonyldiimidazole Activation | 3-ethylphenylamine, 2,2,2-trifluoroethanol, CDI | Acetonitrile, THF | 25–50 °C | Stable reagents, no corrosives | Longer reaction times, byproducts |
| Isocyanate Method | 3-ethylphenylamine, 2,2,2-trifluoroethyl isocyanate | DCM, THF | Ambient | Direct, high atom economy | Toxic reagents, limited availability |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : CHFNO
- Molecular Weight : 247.22 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate
- Physical Appearance : Oil
- Storage Temperature : Room Temperature
These properties contribute to its versatility in various applications.
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The trifluoroethyl group is particularly notable for improving the metabolic stability of compounds.
Case Studies
Materials Science
The unique properties of this compound make it suitable for applications in materials science. It can be utilized in the formulation of coatings and adhesives due to its chemical stability and resistance to solvents.
Applications
- Coatings : The compound can be incorporated into polymer matrices to enhance durability and resistance to environmental factors.
- Adhesives : Its chemical structure allows for strong bonding capabilities in various substrates.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent or standard in various analytical techniques. Its distinct chemical signature makes it useful for developing analytical methods such as chromatography.
Example Applications
- Chromatography Standards : The compound's purity and stability make it a candidate for use as a standard in chromatographic analyses.
- Spectroscopic Studies : Its unique molecular structure allows for detailed spectroscopic characterization, aiding in the identification of similar compounds.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical intermediates | Potential anticancer activity observed |
| Materials Science | Coatings and adhesives | Enhanced durability and solvent resistance |
| Analytical Chemistry | Reagents and standards in chromatography | Useful as a standard for chromatographic analysis |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively bind to active sites and inhibit enzymatic activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Br) : Enhance stability and resistance to hydrolysis compared to electron-donating groups like -C₂H₅. The -CF₃ group in CAS 1087788-83-7 increases lipophilicity, favoring membrane penetration in agrochemicals .
- Steric Effects : Bulky substituents (e.g., cyclopropyl-thiazole in ) may reduce reactivity but improve target specificity.
- Thermal Stability : While direct data for the target compound is lacking, nitro-containing analogues (e.g., TNMA in ) exhibit thermal sensitivity, suggesting fluorinated carbamates require controlled storage conditions.
Biological Activity
2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound can be denoted by the following structure:
- Chemical Formula : CHFNO
- Molecular Weight : 251.22 g/mol
The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, making them attractive for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to function through enzyme inhibition and receptor modulation. Specifically, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity related to cancer and inflammatory responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. Notably, it showed IC values of 21.00 μM against HepG2 (liver cancer) and 26.10 μM against MCF-7 (breast cancer) cells .
- Mechanism : The anticancer effects are likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Pathogens : Preliminary tests indicate that this compound possesses antimicrobial activity against certain bacterial strains. The specific mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Study on Enzyme Inhibition :
- Researchers investigated the compound's ability to inhibit specific enzymes linked to cancer progression. Results indicated a strong binding affinity to target enzymes, suggesting a potential role as a therapeutic agent in cancer treatment .
- ADMET Profile :
Data Tables
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 21.00 | Inhibition of proliferation |
| Anticancer | MCF-7 | 26.10 | Inhibition of proliferation |
| Antimicrobial | E. coli | TBD | Disruption of cell wall synthesis |
Q & A
Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 3-ethylphenyl isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions. Alternative routes employ carbamate-protecting groups (e.g., benzyl or tert-butyl carbamates) to stabilize intermediates . Optimization includes:
- Catalyst Selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity.
- Temperature Control : Reactions performed at 0–5°C to minimize side reactions.
- Solvent Systems : Dichloromethane or THF for improved solubility of intermediates.
Yield improvements (up to 80%) are achieved by iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and trifluoroethyl groups (δ 4.3–4.5 ppm for -OCH₂CF₃).
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₁F₃NO₂: 254.0804; observed: 254.0808) .
- FT-IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
Table 1 : Representative NMR Data (CDCl₃):
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 6.8–7.5 | Multiplet |
| -OCH₂CF₃ | 4.3–4.5 | Quartet |
Advanced Research Questions
Q. How can structural analogs of this carbamate be designed to enhance biological activity, such as enzyme inhibition?
- Methodological Answer : Structural modifications focus on:
- Electron-Withdrawing Substituents : Replace the 3-ethyl group with sulfonamide (-SO₂NH₂) or trifluoromethoxy (-OCF₃) groups to improve binding to enzyme active sites .
- Steric Effects : Introduce cyclopentanesulfonyl groups (e.g., as in CAS 1235441-26-5) to modulate steric hindrance and solubility .
Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase .
Q. How should researchers resolve contradictions in spectroscopic data, such as deviations in HRMS or NMR results?
- Methodological Answer : Discrepancies often arise from isotopic impurities or solvent effects. Strategies include:
- Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions (e.g., for Cl/Br-containing byproducts) .
- Solvent Correction : Use deuterated solvent references (e.g., DMSO-d₆ vs. CDCl₃) to adjust chemical shifts.
- Repeat Experiments : Confirm results under standardized conditions (e.g., 500 MHz NMR, 25°C) .
Q. What strategies are recommended for analyzing metabolic stability of 2,2,2-trifluoroethyl carbamates in pharmacological studies?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to assess oxidative degradation. Monitor via LC-MS/MS for parent compound depletion.
- Metabolite Identification : High-resolution mass spectrometry (HRMS) in negative ion mode detects hydroxylated or hydrolyzed metabolites .
- Half-Life Calculation : Fit data to first-order kinetics (e.g., t₁/₂ = ln2/k) .
Data Contradictions and Validation
Q. How do crystallographic studies inform the solid-state stability of carbamate derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Carbamate N-H···O=C interactions stabilize crystal packing.
- Polymorphism Screening : Diffractograms (e.g., PXRD) differentiate amorphous vs. crystalline forms .
Example : Tert-butyl carbamates exhibit denser packing (density ~1.3 g/cm³) compared to trifluoroethyl analogs (~1.1 g/cm³), impacting shelf stability .
Safety and Handling
Q. What precautions are critical when handling 2,2,2-trifluoroethyl carbamates in the lab?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
